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Compound of Interest

Compound Name:
2-chloro-1-methyl-1H-indole-3,5-

dicarbaldehyde

CAS No.: 66335-32-8

Cat. No.: B1349637

Get Quote

Executive Summary
2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde (CAS: 66335-32-8) is a highly

functionalized indole scaffold used primarily as an intermediate in the synthesis of polymethine

dyes, nonlinear optical materials, and bioactive heterocyclic compounds.[1][2] Its unique

structure features three reactive centers: an electrophilic chlorine atom at the C2 position

activated by two electron-withdrawing aldehyde groups at C3 and C5. This "push-pull"

electronic configuration makes it an exceptional candidate for nucleophilic aromatic substitution

(

) and Knoevenagel condensation reactions.

Chemical Identity & Physical Properties[3][4][5][6][7]
[8]
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Property Data

CAS Number 66335-32-8

IUPAC Name 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde

Molecular Formula

Molecular Weight 221.64 g/mol

Appearance Pale yellow to beige powder

Solubility

Soluble in DMF, DMSO,

,

; Insoluble in water

Melting Point
>200 °C (Predicted based on dicarbaldehyde

analogs)

SMILES CN1C2=C(C=C(C=C2)C=O)C(C=O)=C1Cl

Synthesis Protocol
The synthesis of 2-chloro-1-methyl-1H-indole-3,5-dicarbaldehyde relies on the Vilsmeier-

Haack reaction, leveraging the reactivity of oxindole precursors. The transformation involves

the simultaneous formylation of the C3 position and the conversion of the C2-carbonyl (lactam)

into a C2-chloro moiety.

Retrosynthetic Pathway
The most robust route proceeds from 5-formyl-1-methyl-2-oxindole. While standard Vilsmeier-

Haack conditions on 1-methyl-2-oxindole yield the mono-aldehyde (3-formyl), the introduction

of the C5-formyl group typically requires a pre-functionalized starting material or controlled

double-formylation conditions.

Step-by-Step Methodology
Reagents: Phosphorus oxychloride (

), N,N-Dimethylformamide (DMF), 5-formyl-1-methyl-2-oxindole (Precursor).
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Vilsmeier Reagent Preparation:

Cool anhydrous DMF (5.0 equiv) to 0°C under an inert atmosphere (

or Ar).

Add

(3.0 equiv) dropwise over 30 minutes. Ensure the temperature remains <10°C to prevent
thermal decomposition.

Observation: The solution will turn faint yellow/orange, indicating the formation of the

chloroiminium salt (Vilsmeier reagent).

Substrate Addition:

Dissolve 5-formyl-1-methyl-2-oxindole (1.0 equiv) in a minimum volume of anhydrous

DMF.

Add this solution slowly to the pre-formed Vilsmeier reagent at 0°C.

Reaction Phase:

Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours.

Mechanism:[2][3][4][5] The Vilsmeier reagent attacks the C2 carbonyl oxygen, converting it

to a chloro-iminium species, while simultaneously formylating the nucleophilic C3 position.

Workup & Hydrolysis:

Cool the reaction mixture to room temperature.

Pour the mixture slowly onto crushed ice/water (exothermic).

Neutralize carefully with saturated sodium acetate or

solution to pH 7–8.
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Hydrolysis:[6] Stir for 1 hour to hydrolyze the iminium intermediates to the aldehyde

groups.

Isolation: Filter the precipitated yellow solid. Wash with water and cold ethanol.

Recrystallize from DMF/Ethanol if necessary.

5-Formyl-1-methyl-2-oxindole

Chloroiminium
Intermediate

 80-90°C, 4-6h 

POCl3 / DMF
(Vilsmeier Reagent)

2-Chloro-1-methyl-1H-
indole-3,5-dicarbaldehyde

 Hydrolysis (H2O/Base) 
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Figure 1: Synthetic pathway via Vilsmeier-Haack transformation of the oxindole precursor.

Chemical Reactivity & Mechanisms
This compound is a "chemical chameleon," offering orthogonal reactivity at the C2, C3, and C5

positions.

The "Hot Spot": C2-Chlorine Displacement ( )
The chlorine atom at C2 is significantly more reactive than in typical aryl chlorides. The

electron-withdrawing nature of the aldehyde groups at C3 and C5 depletes electron density

from the indole ring, activating the C2 position for nucleophilic attack.

Nucleophiles: Primary/secondary amines, thiols, alkoxides.

Reaction Conditions: Mild heating in acetonitrile or DMF with a base (

or

).

Application: Introduction of targeting ligands or solubility-enhancing groups.

Aldehyde Condensation (Knoevenagel & Schiff Base)
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The C3 and C5 aldehyde groups exhibit distinct reactivities.

C3-Aldehyde: Conjugated directly with the indole nitrogen and the C2-chloro group. It is

highly reactive toward active methylene compounds (e.g., malononitrile, barbituric acid) to

form extended

-systems (merocyanine dyes).

C5-Aldehyde: Behaves more like a benzaldehyde derivative, allowing for stepwise

functionalization if stoichiometry is controlled.

2-Cl-1-Me-Indole-3,5-diCHO

2-Amino Derivative
(SNAr Displacement) Attack at C2-Cl 

Merocyanine Dye
(Knoevenagel Condensation)

 Attack at C3/C5-CHO 

Primary Amine
(R-NH2)

Active Methylene
(e.g., Barbituric Acid)

Click to download full resolution via product page

Figure 2: Orthogonal reactivity profiles at the C2 (substitution) and C3/C5 (condensation)

positions.

Applications in Drug Discovery & Materials
Cyanine Dye Synthesis: The dicarbaldehyde functionality allows for the construction of

squaraine and cyanine dyes used in near-infrared (NIR) bio-imaging. The C3-alkene bridge

extends conjugation, shifting absorption maxima (

) to longer wavelengths.

Kinase Inhibitors: The 2-chloro group can be displaced by aniline derivatives to mimic the

ATP-binding motif of kinase inhibitors, while the aldehydes provide handles for solubilizing

tails.
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Fluorescent Probes: Condensation with hydrazine derivatives yields fluorescent hydrazones

used for detecting metal ions (

,

) or pH changes in cellular environments.

Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).

Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone

to oxidation to carboxylic acids upon prolonged exposure to air.

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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